molecular formula C7H6BrF2N B1343205 2-Bromo-4,6-difluoro-N-methylaniline CAS No. 876061-36-8

2-Bromo-4,6-difluoro-N-methylaniline

Cat. No.: B1343205
CAS No.: 876061-36-8
M. Wt: 222.03 g/mol
InChI Key: MEGICNYNMGRCIB-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoro-N-methylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, two fluorine atoms, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluoro-N-methylaniline typically involves the bromination and fluorination of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is first protected to prevent over-substitution. The protected aniline is then subjected to bromination and fluorination under controlled conditions to introduce the bromine and fluorine atoms at the desired positions. Finally, the protecting group is removed to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-difluoro-N-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidized derivatives such as nitro compounds or quinones.

    Reduction Products: Reduced derivatives such as amines or hydroxy compounds.

Scientific Research Applications

2-Bromo-4,6-difluoro-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluoro-N-methylaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 2-Bromo-4-methylaniline
  • 2-Bromo-4,6-difluoroaniline
  • 2,6-Dibromo-4-methylaniline

Comparison: 2-Bromo-4,6-difluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to 2-Bromo-4-methylaniline, the additional fluorine atoms increase its reactivity and potential for further functionalization. Compared to 2,6-Dibromo-4-methylaniline, the presence of fluorine atoms can alter its electronic properties and reactivity, making it suitable for different applications.

Properties

IUPAC Name

2-bromo-4,6-difluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGICNYNMGRCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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